![molecular formula C14H16O B13198944 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-7-oxaspiro[bicyclo[410]heptane-3,1’-cyclopropane] is a complex organic compound with the molecular formula C14H16O It is characterized by a unique spirocyclic structure, which includes a bicyclo[410]heptane ring system fused with a cyclopropane ring and an oxaspiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] typically involves multi-step organic reactions. One common approach is the [3+2] annulation reaction, where difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline . This method is highly diastereoselective, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. Cold-chain transportation is often required to maintain the stability of the compound during production and distribution .
化学反応の分析
Types of Reactions
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] include:
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A compound with a similar bicyclic structure but different substituents.
7-Oxabicyclo[4.1.0]heptane: A compound with a similar oxaspiro linkage but lacking the phenyl group.
Uniqueness
The uniqueness of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] lies in its combination of a spirocyclic structure with a phenyl group, which imparts distinct chemical properties and potential applications. This combination allows for unique interactions with biological targets and versatile reactivity in chemical synthesis.
特性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
1-phenylspiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane] |
InChI |
InChI=1S/C14H16O/c1-2-4-11(5-3-1)14-9-8-13(6-7-13)10-12(14)15-14/h1-5,12H,6-10H2 |
InChIキー |
GHBSRRZHCPHWRV-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCC3(C(C2)O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


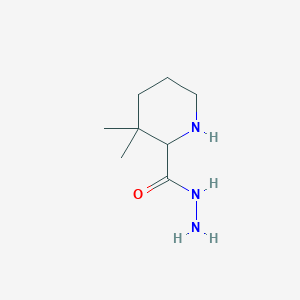

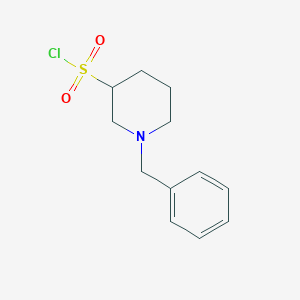
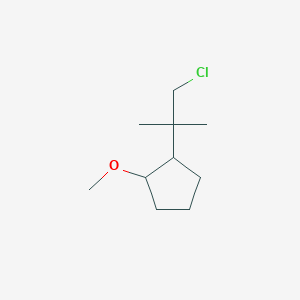

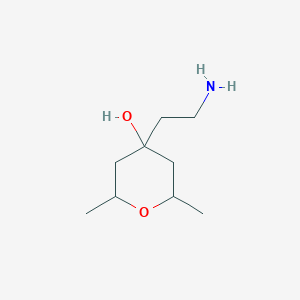
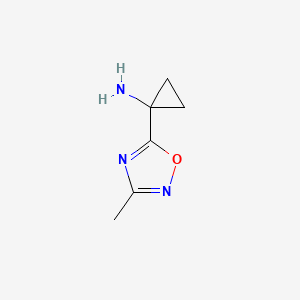
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
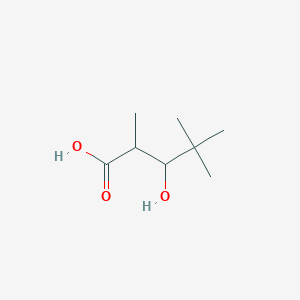
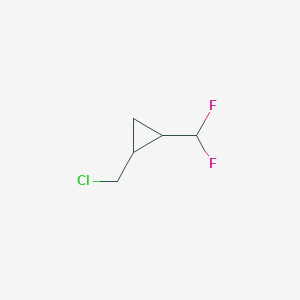
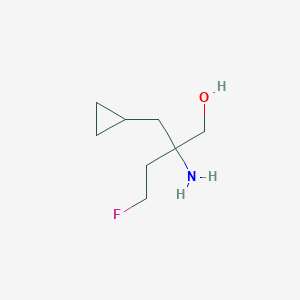
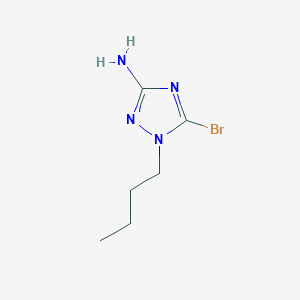

![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
